
Benzenecarbothioamide, 4-chloro-N-(3,4-dichlorophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’,4’,4-Trichlorothiobenzanilide is a synthetic organic compound characterized by the presence of three chlorine atoms and a thiobenzanilide moiety. This compound is known for its significant applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’,4-Trichlorothiobenzanilide typically involves the chlorination of thiobenzanilide derivatives. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the desired positions on the benzene ring.
Industrial Production Methods: In industrial settings, the production of 3’,4’,4-Trichlorothiobenzanilide may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.
化学反应分析
Types of Reactions: 3’,4’,4-Trichlorothiobenzanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiobenzanilide derivatives with reduced chlorine content.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.
Substitution: Amines, thiols, basic conditions (e.g., sodium hydroxide).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiobenzanilide derivatives.
Substitution: Amino or thiol-substituted benzene derivatives.
科学研究应用
3’,4’,4-Trichlorothiobenzanilide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.
作用机制
The mechanism of action of 3’,4’,4-Trichlorothiobenzanilide involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are still under investigation, but its ability to undergo various chemical reactions makes it a versatile compound in biochemical studies.
相似化合物的比较
3,3’,4,4’-Tetrachlorobiphenyl: Similar in structure but with an additional chlorine atom, leading to different chemical properties and applications.
3,4,4’-Trichlorocarbanilide: Shares the trichlorinated benzene ring but differs in the functional groups attached, resulting in distinct chemical behavior and uses.
Uniqueness: 3’,4’,4-Trichlorothiobenzanilide is unique due to its specific arrangement of chlorine atoms and the presence of the thiobenzanilide moiety
属性
CAS 编号 |
117013-65-7 |
|---|---|
分子式 |
C13H8Cl3NS |
分子量 |
316.6 g/mol |
IUPAC 名称 |
4-chloro-N-(3,4-dichlorophenyl)benzenecarbothioamide |
InChI |
InChI=1S/C13H8Cl3NS/c14-9-3-1-8(2-4-9)13(18)17-10-5-6-11(15)12(16)7-10/h1-7H,(H,17,18) |
InChI 键 |
YTXOWKYHXFDMER-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=S)NC2=CC(=C(C=C2)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


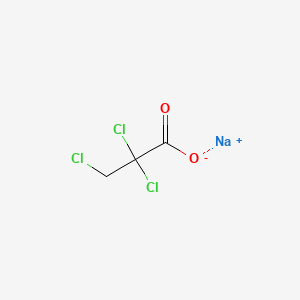
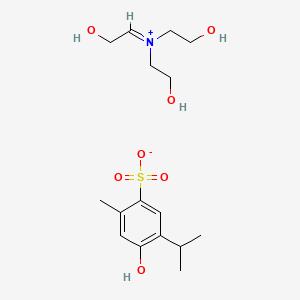

![N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadec-9-enamide monoacetate](/img/structure/B15179591.png)
![2,2'-(2-Methylpropylidene)bis[6-(2-methylpropyl)-P-cresol]](/img/structure/B15179592.png)

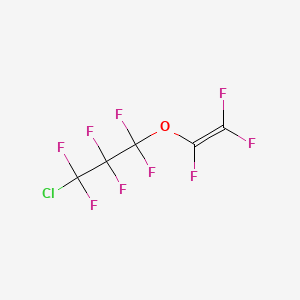
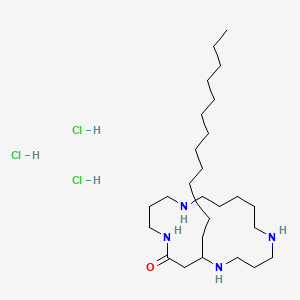
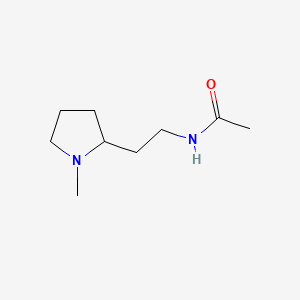
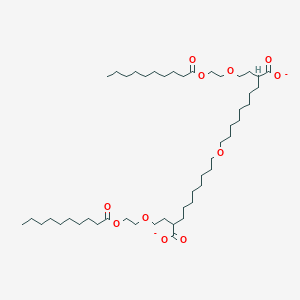
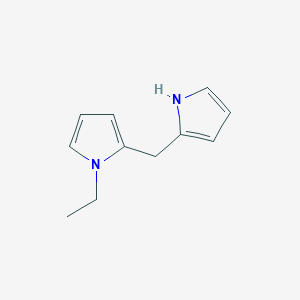
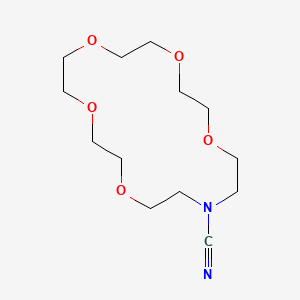
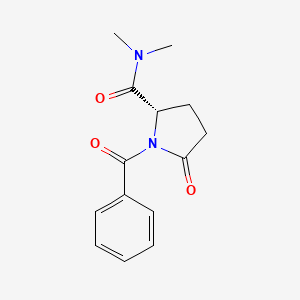
![3-[2-(2,2,3-Trimethylcyclopent-3-en-1-yl)ethylidene]pentane-2,4-dione](/img/structure/B15179676.png)
